N-(9Z-Octadecenoyl)-sphing-4-enine-1-phosphocholine N-(9Z-Octadecenoyl)-sphing-4-enine-1-phosphocholine SM(D18:1/18:1(9Z)), also known as C18:1 sphingomyelin or N-oleoylsphingomyelin, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, SM(D18:1/18:1(9Z)) is considered to be a phosphosphingolipid lipid molecule. SM(D18:1/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. SM(D18:1/18:1(9Z)) has been found in human brain tissue, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, SM(D18:1/18:1(9Z)) is primarily located in the membrane (predicted from logP), endosome, myelin sheath and axon. SM(D18:1/18:1(9Z)) can be biosynthesized from oleic acid.
N-oleoylsphingosine-1-phosphocholine is a N-octadecenolsphingosine-1-phosphocholine in which the acyl group specified is 9Z-octadecenoyl. It has a role as a mouse metabolite. It derives from an oleic acid.
Brand Name: Vulcanchem
CAS No.: 108392-10-5
VCID: VC0024871
InChI: InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O
Molecular Formula: C41H82N2O6P.HO
Molecular Weight: 729.1 g/mol

N-(9Z-Octadecenoyl)-sphing-4-enine-1-phosphocholine

CAS No.: 108392-10-5

Main Products

VCID: VC0024871

Molecular Formula: C41H82N2O6P.HO

Molecular Weight: 729.1 g/mol

N-(9Z-Octadecenoyl)-sphing-4-enine-1-phosphocholine - 108392-10-5

CAS No. 108392-10-5
Product Name N-(9Z-Octadecenoyl)-sphing-4-enine-1-phosphocholine
Molecular Formula C41H82N2O6P.HO
Molecular Weight 729.1 g/mol
IUPAC Name [(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1
Standard InChIKey NBEADXWAAWCCDG-QDDWGVBQSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCC/C=C\CCCCCCCC)O
SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O
Physical Description Solid
Description SM(D18:1/18:1(9Z)), also known as C18:1 sphingomyelin or N-oleoylsphingomyelin, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, SM(D18:1/18:1(9Z)) is considered to be a phosphosphingolipid lipid molecule. SM(D18:1/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. SM(D18:1/18:1(9Z)) has been found in human brain tissue, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, SM(D18:1/18:1(9Z)) is primarily located in the membrane (predicted from logP), endosome, myelin sheath and axon. SM(D18:1/18:1(9Z)) can be biosynthesized from oleic acid.
N-oleoylsphingosine-1-phosphocholine is a N-octadecenolsphingosine-1-phosphocholine in which the acyl group specified is 9Z-octadecenoyl. It has a role as a mouse metabolite. It derives from an oleic acid.
Synonyms N-oleoyl-sphingomyelin
N-oleoylsphingomyelin
PubChem Compound 6443882
Last Modified Dec 23 2021
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